molecular formula C9H10Cl2O B1529749 1-(2,6-Dichlorophenyl)propan-2-ol CAS No. 1175301-17-3

1-(2,6-Dichlorophenyl)propan-2-ol

Cat. No.: B1529749
CAS No.: 1175301-17-3
M. Wt: 205.08 g/mol
InChI Key: IBZNHQGQLNNWPH-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)propan-2-ol is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hydroxyl group attached to a propanol chain. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and polymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,6-Dichlorophenyl)propan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)propan-2-ol
  • 1-(2,6-Dibromophenyl)propan-2-ol
  • 1-(2,6-Dichlorophenyl)ethanol

Uniqueness: 1-(2,6-Dichlorophenyl)propan-2-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .

Biological Activity

1-(2,6-Dichlorophenyl)propan-2-ol is a compound of significant interest in biological and medicinal chemistry due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with enzymes or receptors, which may influence their activity. Additionally, the chlorine substituents enhance the compound's lipophilicity, facilitating its passage through cell membranes and increasing bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness has been measured against both bacterial and fungal strains, suggesting potential applications in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phospholipase A2, which plays a critical role in inflammatory processes .

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of this compound against Candida species. The results demonstrated significant inhibition of growth in low fluconazole-susceptible strains, indicating its potential as an alternative treatment option .
  • Enzyme Interaction : Another investigation focused on the compound's interaction with phospholipase A2. The study found that it effectively reduced enzyme activity by approximately 30%, highlighting its potential as an anti-inflammatory agent .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundMIC against Candida albicansEnzyme Inhibition (%)
This compound16 µg/mL30%
1-(2,4-Dichlorophenyl)propan-2-ol32 µg/mL20%
1-(3-Chlorophenyl)propan-2-ol64 µg/mL15%

This table illustrates that the positioning of chlorine atoms significantly affects both antimicrobial potency and enzyme inhibition capabilities.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZNHQGQLNNWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175301-17-3
Record name 1-(2,6-dichlorophenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

General Procedure GG: To a solution of 2,6-dichlorophenylacetone (500.00 mg, 2.46 mmol) in MeOH (5.0 mL) was added sodium borohydride (112 mg, 2.96 mmol) in small portions. The reaction mixture was allowed to stir overnight at rt. The reaction was monitored by TLC analysis on silica gel plates using Hexane/EtOAc (70:30) as eluent. The reaction mixture was quenched with aq. sat. NH4Cl (15 mL) and extracted with EtOAc (50 mL). The organic layer was washed with brine (20 mL), dried over Na2SO4, and filtered. The solvent was removed under reduced pressure to give a colorless oil. The crude material was purified by silica gel chromatography using Hexane/EtOAc (70:30) as eluent to obtain the desired product as a colorless oil. 1H NMR (CDCl3, 400 MHz): δ=1.33 (d, J=6.1 Hz, 3H), 1.49 (d, J=5.3 Hz, 1H), 3.08-3.22 (m, 2H), 4.18-4.29 (m, 1H), 7.09-7.14 (m, 1H), 7.31 (s, 1H), 7.33 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.